N-(3,4-dimethoxyphenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide
Description
N-(3,4-dimethoxyphenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a heterocyclic compound featuring a dihydroquinazolinone core substituted with a morpholino group, a thioxo (C=S) moiety, and a hexanamide side chain terminating in a 3,4-dimethoxyphenethyl group.
- Dihydroquinazolinone core: A partially saturated bicyclic system with keto (C=O) and thione (C=S) groups at positions 4 and 2, respectively.
- Morpholino substituent: A six-membered morpholine ring at position 6, enhancing solubility through its polar oxygen atom.
- Hexanamide linker: A six-carbon chain with an amide bond, balancing lipophilicity and flexibility.
Properties
Molecular Formula |
C28H36N4O5S |
|---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C28H36N4O5S/c1-35-24-10-7-20(18-25(24)36-2)11-12-29-26(33)6-4-3-5-13-32-27(34)22-19-21(31-14-16-37-17-15-31)8-9-23(22)30-28(32)38/h7-10,18-19H,3-6,11-17H2,1-2H3,(H,29,33)(H,30,38) |
InChI Key |
XVWIMGAGTAUBAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of the Target Compound and Analogues
Key Comparisons:
- Core Heterocycles: The target’s dihydroquinazolinone core (partially saturated) contrasts with the fully saturated tetrahydroquinazolinone in and the fused pyrrolo-thiazolo-pyrimidine in . Reduced saturation may enhance planarity and π-π stacking interactions compared to tetrahydroquinazolinones.
- Substituent Effects: The morpholino group in the target improves solubility relative to electron-withdrawing sulfonyl groups in and . The 3,4-dimethoxyphenethyl terminus offers electron-donating effects, contrasting with the electron-deficient difluorophenyl and sulfonylphenyl groups in .
- Functional Group Dynamics: The thioxo (C=S) group in the target may exhibit tautomerism, analogous to the thione tautomers observed in ’s triazoles . IR spectra of similar compounds show C=S stretches at 1243–1258 cm⁻¹, suggesting comparable electronic environments .
Pharmacological Implications of Substituent Variations
- Morpholino vs. Sulfonyl Groups: Morpholino’s polarity may enhance blood-brain barrier penetration compared to sulfonamides (), which are often associated with protein binding .
- Hexanamide Linker : The six-carbon chain likely increases lipophilicity and membrane permeability relative to shorter chains (e.g., butanamide in ) .
- 3,4-Dimethoxyphenethyl vs. Halogenated Aromatics : Methoxy groups may reduce oxidative metabolism compared to halogenated aromatics (e.g., difluorophenyl in ), which are prone to dehalogenation .
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